molecular formula C9H17NO3 B14789056 (1R,2R,3S)-Ethyl 2-amino-3-hydroxycyclohexanecarboxylate

(1R,2R,3S)-Ethyl 2-amino-3-hydroxycyclohexanecarboxylate

Cat. No.: B14789056
M. Wt: 187.24 g/mol
InChI Key: CLPRJBMFXOMVPG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,3S)-Ethyl 2-amino-3-hydroxycyclohexanecarboxylate typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanecarboxylic acid.

    Functional Group Introduction:

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The compound can undergo substitution reactions at the amino or hydroxy positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a chiral building block in the synthesis of complex organic molecules.
  • Employed in asymmetric synthesis to produce enantiomerically pure compounds.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms.
  • Used in the synthesis of biologically active molecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

Mechanism of Action

The mechanism of action of (1R,2R,3S)-Ethyl 2-amino-3-hydroxycyclohexanecarboxylate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and interact with active sites of enzymes or receptors, influencing biochemical pathways. The compound’s chiral nature allows it to interact selectively with chiral environments in biological systems .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl 2-amino-3-hydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C9H17NO3/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h6-8,11H,2-5,10H2,1H3

InChI Key

CLPRJBMFXOMVPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC(C1N)O

Origin of Product

United States

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